molecular formula C19H15FN4 B6108422 3-(4-fluorophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine

3-(4-fluorophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B6108422
M. Wt: 318.3 g/mol
InChI Key: UMISHXVFSOVLRM-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused pyrazole and pyrimidine rings, which confer unique chemical and biological properties. It has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound, the pyrazole ring is formed through a cyclization reaction.

    Formation of the Pyrimidine Ring: The pyrazole intermediate is then reacted with a suitable nitrile or amidine to form the pyrimidine ring, completing the pyrazolo[1,5-a]pyrimidine scaffold.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the employment of robust catalysts and solvents that can be easily recycled.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, often resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, especially at the phenyl and fluorophenyl positions, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

    Oxidation: Formation of nitro or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-fluorophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development. Its ability to interact with biological macromolecules is being explored for therapeutic applications.

Medicine

In medicine, particularly oncology, this compound has demonstrated potential as an anticancer agent. Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine can inhibit tumor growth by targeting specific cellular pathways.

Industry

Industrially, this compound is used in the development of new pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale production and application in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and survival, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    3-(4-chlorophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine: Similar structure but with a chlorine atom instead of fluorine, potentially altering its pharmacokinetic properties.

    3-(4-bromophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine: Contains a bromine atom, which may influence its reactivity and interaction with biological targets.

Uniqueness

The presence of the 4-fluorophenyl group in 3-(4-fluorophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine imparts unique electronic and steric properties, enhancing its binding affinity and specificity for certain biological targets. This makes it a valuable compound for drug development and other scientific research applications.

Properties

IUPAC Name

3-(4-fluorophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4/c1-13-11-18(23-16-5-3-2-4-6-16)24-19(22-13)17(12-21-24)14-7-9-15(20)10-8-14/h2-12,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMISHXVFSOVLRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NC3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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